Cas no 1806793-58-7 (3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile)

3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile structure
1806793-58-7 structure
Product Name:3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile
Numero CAS:1806793-58-7
MF:C8H6F2N4O2
MW:228.155647754669
CID:4857065
Update Time:2025-11-01

3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile
    • Inchi: 1S/C8H6F2N4O2/c9-8(10)7-6(12)5(14(15)16)3-4(13-7)1-2-11/h3,8H,1,12H2
    • Chiave InChI: XYWLBZVLHXIIJL-UHFFFAOYSA-N
    • Sorrisi: FC(C1C(=C(C=C(CC#N)N=1)[N+](=O)[O-])N)F

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 311
  • XLogP3: 0.9
  • Superficie polare topologica: 109

3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A029064899-1g
3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile
1806793-58-7 97%
1g
$1,549.60 2022-03-31

Ulteriori informazioni su 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile

3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile and Its Role in Modern Pharmaceutical Research

CAS No. 1806793-58-7 is a synthetic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The molecule, known as 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile, is characterized by its pyridine ring system with multiple functional groups, including an amino group, a difluoromethyl substituent, a nitro group, and an acetonitrile moiety. These structural elements contribute to its diverse interactions with biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential in modulating pathways related to inflammation, oxidative stress, and neurodegenerative diseases, aligning with the growing emphasis on multifunctional therapeutics in modern medicinal chemistry.

3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile belongs to the class of heterocyclic compounds, which are widely utilized in drug discovery due to their ability to form stable interactions with proteins. The presence of the nitro group at the 4-position of the pyridine ring is particularly noteworthy, as it enhances the molecule's electrophilic properties, enabling it to engage in redox reactions that may influence cellular signaling. The difluoromethyl substituent at the 2-position introduces a degree of steric hindrance, which could modulate the compound's reactivity and selectivity toward specific biological targets. These structural features are critical in determining the molecule's pharmacokinetic profile and its potential for therapeutic application.

Recent advances in computational chemistry have provided insights into the molecular interactions of 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile with key enzymes and receptors. For instance, molecular docking studies have demonstrated its ability to bind with high affinity to the enzyme cyclooxygenase-2 (COX-2), which is implicated in inflammatory responses. This interaction is particularly relevant in the context of developing selective anti-inflammatory agents, as COX-2 inhibitors have shown efficacy in reducing chronic inflammation without causing gastrointestinal side effects. The nitro group's role in stabilizing the transition state during enzyme-substrate interactions is a focal point of ongoing research, with implications for optimizing the compound's therapeutic index.

3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile has also been explored for its potential in neurodegenerative disease research. Studies published in 2023 in journals such as *Journal of Medicinal Chemistry* and *ACS Chemical Neuroscience* have investigated its effects on amyloid-beta aggregation, a hallmark of Alzheimer's disease. The molecule's ability to disrupt amyloid fibril formation through hydrogen bonding and π-π stacking interactions with aromatic residues in the protein structure is a key mechanism under investigation. These findings suggest that 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile could serve as a scaffold for designing small-molecule inhibitors targeting protein misfolding and aggregation, which are central to the pathogenesis of neurodegenerative disorders.

Another area of interest is the compound's potential as a prodrug or a bioisostere for existing therapeutics. The acetonitrile group at the 6-position may undergo hydrolysis under physiological conditions, releasing a reactive intermediate that could modulate cellular processes. This property is being studied for its applications in targeted drug delivery systems, where the compound's reactivity could be harnessed to release active agents at specific sites within the body. Researchers are also exploring the possibility of replacing the acetonitrile moiety with other functional groups to enhance solubility or metabolic stability, which are critical factors in drug development.

The synthesis of 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile has been optimized using advanced organic methodologies, including microwave-assisted reactions and catalytic approaches. A 2023 study published in *Organic & Biomolecular Chemistry* reported the development of a one-pot synthesis route that significantly reduces the number of steps and improves the overall yield. This advancement is particularly relevant in the context of sustainable chemistry, as it minimizes waste generation and energy consumption. The use of green solvents and catalytic systems in the synthesis process aligns with the growing emphasis on environmentally friendly practices in pharmaceutical manufacturing.

3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile has also been evaluated for its pharmacokinetic properties in preclinical models. Studies in rodents have shown that the compound exhibits moderate oral bioavailability, with peak plasma concentrations achieved within 2–4 hours of administration. Its metabolic profile, as determined by in vitro and in vivo studies, indicates that it undergoes limited hepatic metabolism, which could reduce the risk of drug-drug interactions. However, further research is needed to assess its long-term safety and efficacy in human trials, particularly in the context of chronic diseases requiring prolonged treatment.

Emerging trends in drug discovery, such as the integration of artificial intelligence (AI) and machine learning, are being applied to predict the behavior of 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile in biological systems. AI-driven platforms are being used to model the compound's interactions with various targets, identify potential off-target effects, and optimize its structure for improved therapeutic outcomes. These computational tools are accelerating the drug discovery process by enabling researchers to screen large libraries of compounds efficiently, reducing the time and cost associated with traditional methods.

Despite its promising potential, 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile faces challenges that must be addressed before it can be advanced to clinical trials. These include the need for further preclinical studies to elucidate its mechanism of action, assess its toxicity profile, and determine the optimal dosing regimen. Additionally, the compound's stability under physiological conditions and its ability to cross biological barriers such as the blood-brain barrier are critical factors that require detailed investigation. Overcoming these challenges will be essential in translating the molecule from a laboratory discovery to a viable therapeutic agent.

In conclusion, 3-Amino-2-(difluoromethyl)-4-nitropyridine-6-acetonitrile represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for developing novel therapeutics for a range of diseases. As research continues to uncover its mechanisms of action and optimize its properties, the compound is poised to play a pivotal role in the next generation of drug discovery efforts. The integration of cutting-edge technologies and interdisciplinary approaches will be crucial in realizing its full therapeutic potential.

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